![molecular formula C17H25N3O5S B13402192 (4S,5R,6R)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13402192.png)
(4S,5R,6R)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(4S,5R,6R)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid” is a complex organic molecule with potential applications in various scientific fields. This compound features a unique bicyclic structure with multiple chiral centers, making it an interesting subject for chemical and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the bicyclic core, introduction of the sulfanyl group, and the addition of the pyrrolidinyl moiety. Each step requires specific reagents and conditions, such as:
Formation of the bicyclic core: This may involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of the sulfanyl group: This step might require thiol reagents and oxidizing agents.
Addition of the pyrrolidinyl moiety: This could involve nucleophilic substitution reactions with pyrrolidine derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.
Substitution: The dimethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, including its ability to act as an enzyme inhibitor or receptor agonist/antagonist.
Industry
In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
相似化合物的比较
Similar Compounds
Penicillin derivatives: These compounds share a similar bicyclic structure and are known for their antibiotic properties.
Cephalosporins: Another class of antibiotics with a similar core structure.
Carbapenems: These compounds also feature a bicyclic core and are used as broad-spectrum antibiotics.
Uniqueness
The uniqueness of the compound lies in its specific functional groups and chiral centers, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.
属性
分子式 |
C17H25N3O5S |
|---|---|
分子量 |
383.5 g/mol |
IUPAC 名称 |
(4S,5R,6R)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H25N3O5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4/h7-12,18,21H,5-6H2,1-4H3,(H,24,25)/t7-,8+,9-,10-,11-,12-/m0/s1 |
InChI 键 |
DMJNNHOOLUXYBV-XFVKVHEMSA-N |
手性 SMILES |
C[C@H]1[C@H]2[C@@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O |
规范 SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


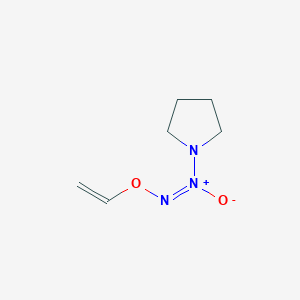
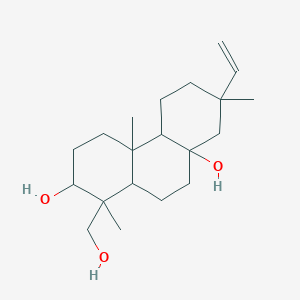
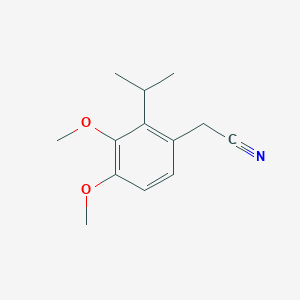
![(1-Ethoxy-1-oxopropan-2-yl) 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-nitrobenzoate](/img/structure/B13402134.png)
![2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide;hydrochloride](/img/structure/B13402135.png)
![(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-hydroxyphenyl]-2-phenyl-1-butene](/img/structure/B13402138.png)
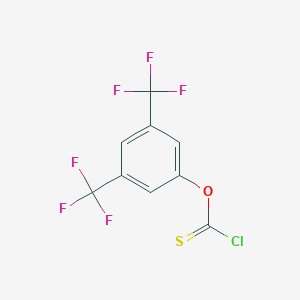
![Methyl (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl]oxy]propanoate](/img/structure/B13402141.png)
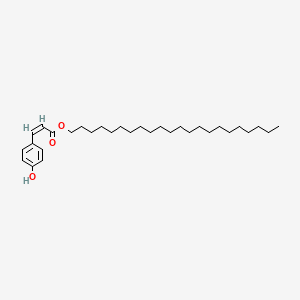
![N-[3-(7-{[6-(4-hydroxycyclohexyl)pyridin-3-yl]amino}-1-methyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidin-3-yl)-4-methylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B13402166.png)
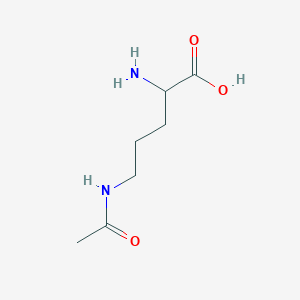
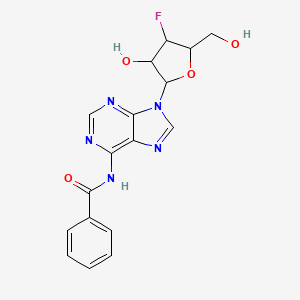
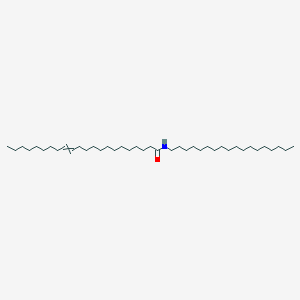
![N-tert-butyl-2-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B13402178.png)
